molecular formula C₅H₂D₂N₄S B1142901 1,9-Dideuteriopurine-6-thione CAS No. 82677-93-8

1,9-Dideuteriopurine-6-thione

Cat. No.: B1142901
CAS No.: 82677-93-8
M. Wt: 154.19
InChI Key:
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Description

1,9-Dideuteriopurine-6-thione is a deuterium-labeled derivative of 6-Mercaptopurine, a purine analogue widely used as an antileukemic and immunosuppressive agent . The deuterium labeling is often used in pharmacokinetic studies to trace the compound’s behavior in biological systems.

Scientific Research Applications

1,9-Dideuteriopurine-6-thione is extensively used in scientific research, including:

Mechanism of Action

6-Mercaptopurine competes with hypoxanthine and guanine for the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRTase) and is itself converted to thioinosinic acid (TIMP) . TIMP inhibits several reactions that involve inosinic acid (IMP), such as the conversion of IMP to xanthylic acid (XMP) and the conversion of IMP to adenylic acid (AMP) via adenylosuccinate (SAMP) .

Safety and Hazards

6-Mercaptopurine is classified as having acute toxicity, germ cell mutagenicity, reproductive toxicity, and short-term (acute) aquatic hazard . It is toxic if swallowed, suspected of causing genetic defects, suspected of damaging fertility or the unborn child, and harmful to aquatic life .

Future Directions

The development of effective drug delivery systems is critical for improving treatment outcomes . A drug delivery system for colon cancer treatment has been developed by embedding 6-Mercaptopurine, an anticancer drug, in a thiolated gelatin/polyethylene glycol diacrylate hydrogel . This system continuously released 6-Mercaptopurine, the anticancer drug . The release rate of 6-Mercaptopurine was further accelerated in an acidic or glutathione environment that mimicked a tumor microenvironment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,9-Dideuteriopurine-6-thione typically involves the incorporation of deuterium into the 6-Mercaptopurine molecule. One common method is the exchange of hydrogen atoms with deuterium using deuterated solvents under specific conditions .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using deuterated reagents and solvents. The process is optimized to ensure high yield and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1,9-Dideuteriopurine-6-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,9-Dideuteriopurine-6-thione’s deuterium labeling makes it unique for pharmacokinetic studies, allowing precise tracking and analysis in biological systems .

Properties

IUPAC Name

1,9-dideuteriopurine-6-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4S/c10-5-3-4(7-1-6-3)8-2-9-5/h1-2H,(H2,6,7,8,9,10)/i/hD2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLVAUDGFNGKCSF-ZSJDYOACSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1)N=CNC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]N1C=NC2=C1N=CN(C2=S)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801010121
Record name 6-Mercaptopurine-d2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801010121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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